molecular formula C12H18ClN B8264590 4-chloro-N,N-dipropylaniline

4-chloro-N,N-dipropylaniline

Cat. No.: B8264590
M. Wt: 211.73 g/mol
InChI Key: CNACKCBGWPKSPL-UHFFFAOYSA-N
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Description

4-chloro-N,N-dipropylaniline is an organic compound with the molecular formula C12H18ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two propyl groups, and a chlorine atom is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dipropylaniline can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with propyl halides in the presence of a base. The reaction typically proceeds as follows:

    Starting Material: 4-chloroaniline

    Reagents: Propyl halides (e.g., propyl bromide or propyl chloride), base (e.g., sodium hydroxide or potassium carbonate)

    Solvent: Organic solvents such as ethanol or acetone

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process typically includes:

    Reactors: Continuous stirred tank reactors (CSTR) or tubular reactors with static mixers

    Reagents: Similar to laboratory synthesis, propyl halides and bases are used.

    Conditions: Optimized temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dipropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Quinone imines

    Reduction: Corresponding amines

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-chloro-N,N-dipropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular processes. Additionally, it may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-dimethylaniline: Similar structure but with methyl groups instead of propyl groups.

    4-chloro-N,N-diethylaniline: Similar structure but with ethyl groups instead of propyl groups.

    4-chloro-N,N-dibutylaniline: Similar structure but with butyl groups instead of propyl groups.

Uniqueness

4-chloro-N,N-dipropylaniline is unique due to its specific alkyl substitution pattern, which influences its chemical reactivity and physical properties. The propyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications that require specific solubility and reactivity profiles.

Properties

IUPAC Name

4-chloro-N,N-dipropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNACKCBGWPKSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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